Cas no 33004-99-8 (2(5-Tert.-butoxycarbonylaminomethyl-2-thienyl)-acetic acid)
2(5-Tert.-butoxycarbonylaminomethyl-2-thienyl)-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 33004-99-8
- DANSYVWBJWXLEJ-UHFFFAOYSA-N
- SCHEMBL11311708
- 2(5-tert.-butoxycarbonylaminomethyl-2-thienyl)-acetic acid
- 2-(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)acetic acid
- 2-(5-tert.-butoxycarbonylaminomethyl-2-thienyl)-acetic acid
- 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid
- 2-(5-tert.-butyloxycarbonylaminomethyl-2-thienyl)-acetic acid
- EN300-705698
- 2(5-Tert.-butoxycarbonylaminomethyl-2-thienyl)-acetic acid
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- Inchi: 1S/C12H17NO4S/c1-12(2,3)17-11(16)13-7-9-5-4-8(18-9)6-10(14)15/h4-5H,6-7H2,1-3H3,(H,13,16)(H,14,15)
- InChI Key: DANSYVWBJWXLEJ-UHFFFAOYSA-N
- SMILES: S1C(CC(=O)O)=CC=C1CNC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 271.08782920g/mol
- Monoisotopic Mass: 271.08782920g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 104Ų
2(5-Tert.-butoxycarbonylaminomethyl-2-thienyl)-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-705698-0.05g |
2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid |
33004-99-8 | 95% | 0.05g |
$252.0 | 2023-05-25 | |
| Enamine | EN300-705698-0.1g |
2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid |
33004-99-8 | 95% | 0.1g |
$376.0 | 2023-05-25 | |
| Enamine | EN300-705698-0.25g |
2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid |
33004-99-8 | 95% | 0.25g |
$538.0 | 2023-05-25 | |
| Enamine | EN300-705698-0.5g |
2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid |
33004-99-8 | 95% | 0.5g |
$847.0 | 2023-05-25 | |
| Enamine | EN300-705698-1.0g |
2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid |
33004-99-8 | 95% | 1g |
$1086.0 | 2023-05-25 | |
| Enamine | EN300-705698-2.5g |
2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid |
33004-99-8 | 95% | 2.5g |
$2127.0 | 2023-05-25 | |
| Enamine | EN300-705698-5.0g |
2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid |
33004-99-8 | 95% | 5g |
$3147.0 | 2023-05-25 | |
| Enamine | EN300-705698-10.0g |
2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid |
33004-99-8 | 95% | 10g |
$4667.0 | 2023-05-25 | |
| Aaron | AR028B0X-50mg |
2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid |
33004-99-8 | 95% | 50mg |
$372.00 | 2023-12-15 | |
| Aaron | AR028B0X-100mg |
2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid |
33004-99-8 | 95% | 100mg |
$542.00 | 2023-12-15 |
2(5-Tert.-butoxycarbonylaminomethyl-2-thienyl)-acetic acid Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 2(5-Tert.-butoxycarbonylaminomethyl-2-thienyl)-acetic acid
Introduction to 2(5-Tert.-butoxycarbonylaminomethyl-2-thienyl)-acetic acid (CAS No. 33004-99-8) and Its Applications in Modern Chemical Biology
2(5-Tert.-butoxycarbonylaminomethyl-2-thienyl)-acetic acid, identified by the CAS number 33004-99-8, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential applications. This compound belongs to a class of molecules that incorporate both heterocyclic and acetic acid functionalities, making it a versatile scaffold for drug discovery and molecular research. The presence of a tert-butoxycarbonyl (Boc) group in its structure highlights its utility as a protecting group in peptide synthesis, while the thienyl moiety introduces additional biological activity and binding potential. Such structural attributes have positioned this compound as a valuable intermediate in the development of novel therapeutic agents.
The Boc-protected amine functionality in 2(5-Tert.-butoxycarbonylaminomethyl-2-thienyl)-acetic acid is particularly noteworthy, as it allows for controlled modifications during synthetic pathways. This protection is essential in multi-step syntheses, where reactivity must be carefully managed to avoid unwanted side reactions. The thienyl ring, on the other hand, is a common feature in biologically active molecules, known for its ability to interact with various biological targets due to its aromaticity and electron-rich nature. This combination of features makes the compound an attractive candidate for exploring new pharmacophores.
In recent years, there has been growing interest in derivatives of thiophene-based compounds due to their demonstrated efficacy in various biological assays. The thienyl moiety has been extensively studied for its potential in modulating enzyme activity, receptor binding, and cellular signaling pathways. For instance, studies have shown that thiophene derivatives can exhibit anti-inflammatory, antiviral, and anticancer properties by targeting specific molecular pathways. The incorporation of an acetic acid side chain further enhances the compound's solubility and bioavailability, making it more suitable for pharmacological applications.
2(5-Tert.-butoxycarbonylaminomethyl-2-thienyl)-acetic acid has been utilized in several research contexts, particularly in the synthesis of peptidomimetics and enzyme inhibitors. The Boc-protected amine group provides a stable handle for further functionalization, allowing chemists to introduce additional modifications such as carboxylic acids, alcohols, or other amine functionalities. This flexibility is crucial for designing molecules with tailored biological activities. Moreover, the acetic acid moiety can serve as a hydrogen bond acceptor or participate in salt formation, which is important for drug-like properties such as solubility and membrane permeability.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2(5-Tert.-butoxycarbonylaminomethyl-2-thienyl)-acetic acid for potential drug candidates. Molecular docking studies have identified this compound as a promising scaffold for inhibiting targets involved in metabolic disorders and neurodegenerative diseases. The thienyl ring's ability to engage with aromatic residues in proteins suggests that it could be used to develop small-molecule inhibitors with high specificity. Additionally, the acetic acid group may facilitate interactions with polar regions of biological targets, enhancing binding affinity.
The role of protecting groups like the Boc moiety cannot be overstated in modern synthetic chemistry. These groups ensure that reactive functionalities are isolated during synthesis until they are needed for final product formation. In the case of 2(5-Tert.-butoxycarbonylaminomethyl-2-thienyl)-acetic acid, the Boc group prevents unwanted reactions between the amine and other reagents, allowing for precise control over the synthetic pathway. This level of control is essential for achieving high yields and purity in complex synthetic routes.
The versatility of thienyl-containing compounds extends beyond their use as pharmacophores; they also serve as key intermediates in materials science and agrochemicals. For example, thiophene derivatives have been explored for their electronic properties in organic semiconductors and optoelectronic devices. While this application is outside the scope of pharmaceuticals, it underscores the broad utility of such heterocyclic structures.
In conclusion, 2(5-Tert.-butoxycarbonylaminomethyl-2-thienyl)-acetic acid (CAS No. 33004-99-8) represents a significant advancement in chemical biology research due to its unique structural features and potential applications. Its combination of a Boc-protected amine and a thienyl ring makes it a valuable intermediate for drug discovery, while its acetic acid side chain enhances solubility and bioavailability. As research continues to uncover new biological targets and synthetic methodologies, compounds like this are likely to play an increasingly important role in developing next-generation therapeutics.
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